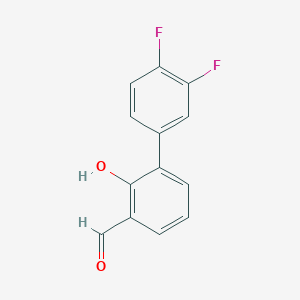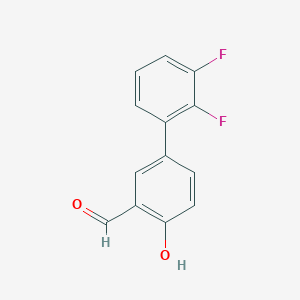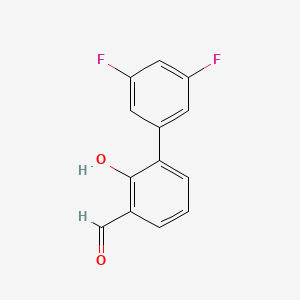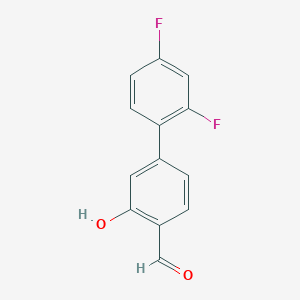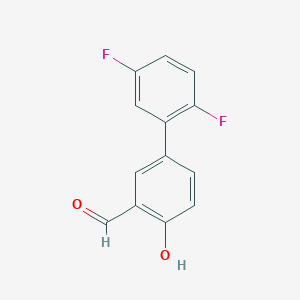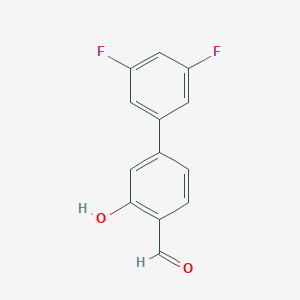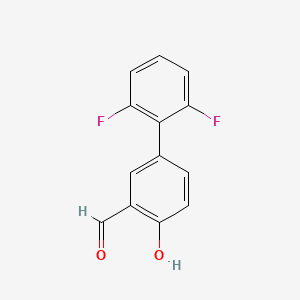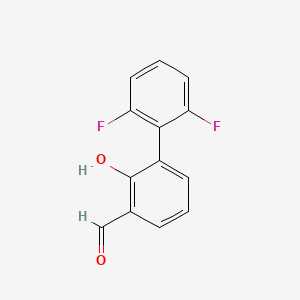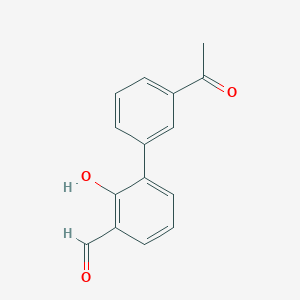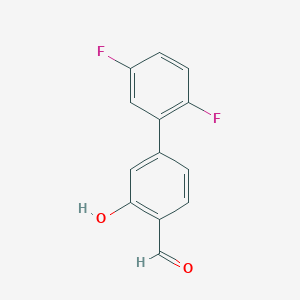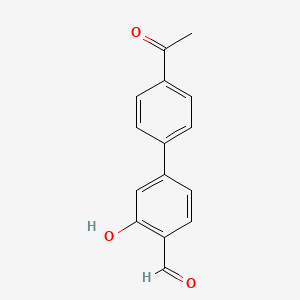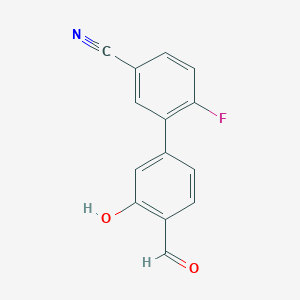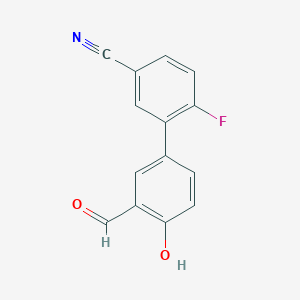
4-(5-Cyano-2-fluorophenyl)-2-formylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Cyano-2-fluorophenyl)-2-formylphenol is an organic compound characterized by the presence of a cyano group, a fluorine atom, and a formyl group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Cyano-2-fluorophenyl)-2-formylphenol typically involves multi-step organic reactions. One common method starts with the preparation of 5-cyano-2-fluorophenylboronic acid, which can be synthesized from 2-fluorobenzonitrile through a series of reactions including nitration, reduction, and boronation . The next step involves the coupling of 5-cyano-2-fluorophenylboronic acid with 2-formylphenol using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . This reaction is typically carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
4-(5-Cyano-2-fluorophenyl)-2-formylphenol can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride in an organic solvent.
Major Products Formed
Oxidation: 4-(5-Cyano-2-fluorophenyl)-2-carboxyphenol.
Reduction: 4-(5-Amino-2-fluorophenyl)-2-formylphenol.
Substitution: 4-(5-Cyano-2-substituted-phenyl)-2-formylphenol.
科学的研究の応用
4-(5-Cyano-2-fluorophenyl)-2-formylphenol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-(5-Cyano-2-fluorophenyl)-2-formylphenol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the cyano and formyl groups can enhance the compound’s binding affinity and specificity for its molecular targets. The fluorine atom can also influence the compound’s pharmacokinetic properties, such as metabolic stability and bioavailability.
類似化合物との比較
Similar Compounds
4-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine: Similar structure but with a pyridine ring instead of a phenol ring.
4-(5-Cyano-2-fluorophenyl)nicotinic acid: Contains a carboxylic acid group instead of a formyl group.
5-Cyano-2-fluorophenylboronic acid: Lacks the formyl group and has a boronic acid group instead.
Uniqueness
4-(5-Cyano-2-fluorophenyl)-2-formylphenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the cyano and formyl groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
4-fluoro-3-(3-formyl-4-hydroxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-13-3-1-9(7-16)5-12(13)10-2-4-14(18)11(6-10)8-17/h1-6,8,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPWMSLAVGYLMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=CC(=C(C=C2)O)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685142 |
Source


|
| Record name | 6-Fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111120-74-1 |
Source


|
| Record name | 6-Fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
